Flurothyl

描述

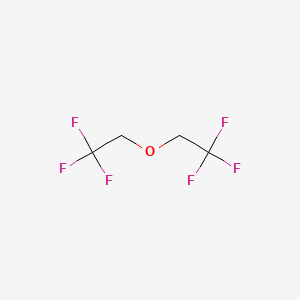

Structure

3D Structure

属性

IUPAC Name |

1,1,1-trifluoro-2-(2,2,2-trifluoroethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F6O/c5-3(6,7)1-11-2-4(8,9)10/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPPDNUWZNWPSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046516 | |

| Record name | Flurothyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333-36-8 | |

| Record name | 1,1′-Oxybis[2,2,2-trifluoroethane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=333-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flurothyl [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000333368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flurothyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08969 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flurothyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Flurothyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,2,2-trifluoroethyl) Ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUROTHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z467FG2YK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

122.5-123 | |

| Record name | Flurothyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08969 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Flurothyl chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flurothyl (bis(2,2,2-trifluoroethyl) ether) is a volatile liquid historically used as a convulsant agent in psychiatric research and as an alternative to electroconvulsive therapy. In contemporary research, it is a valuable tool for inducing seizures in animal models to study the mechanisms of epilepsy and evaluate potential anticonvulsant therapies. This document provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and mechanism of action of this compound. Detailed experimental protocols for its use in inducing seizures in rodent models are also presented, along with visualizations of key experimental workflows.

Chemical Structure and Properties

This compound, systematically named 1,1,1-trifluoro-2-(2,2,2-trifluoroethoxy)ethane, is a halogenated ether.[1] Its structure is characterized by a central ether linkage flanked by two trifluoroethyl groups.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 1,1,1-trifluoro-2-(2,2,2-trifluoroethoxy)ethane[1] |

| Other Names | Bis(2,2,2-trifluoroethyl) ether, Indoklon[1] |

| CAS Number | 333-36-8[1] |

| Molecular Formula | C4H4F6O[1][2] |

| SMILES | C(C(F)(F)F)OCC(F)(F)F[1][2] |

| InChI | InChI=1S/C4H4F6O/c5-3(6,7)1-11-2-4(8,9)10/h1-2H2[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 182.06 g/mol [1][2] |

| Appearance | Clear, colorless liquid[1] |

| Odor | Mild, ethereal[1] |

| Boiling Point | 62-63 °C[1] |

| Density | 1.404 g/cm³[1] |

| Solubility | Soluble in organic solvents.[3] |

| Vapor Pressure | High (volatile)[4][5] |

Synthesis of this compound

This compound can be synthesized via a reaction analogous to the Williamson ether synthesis.[6][7][8][9][10] One common method involves the reaction of a 2,2,2-trifluoroethylate salt with a 2,2,2-trifluoroethyl ester of an aromatic sulfonic acid.[11] Another approach involves the reaction of 1,1,1-trifluoro-2-chloroethane with trifluoroethanol in the presence of a base.[12]

Example Synthesis Protocol

The following is a representative protocol for the synthesis of bis(2,2,2-trifluoroethyl) ether:

-

Preparation of Sodium 2,2,2-trifluoroethylate: In a reaction vessel equipped with a stirrer and a reflux condenser, metallic sodium is reacted with an excess of 2,2,2-trifluoroethanol in an inert solvent such as dioxane. The reaction is carried out at a temperature above the melting point of sodium until all the sodium has reacted to form a solution of sodium 2,2,2-trifluoroethylate.[11]

-

Ether Formation: The solution of sodium 2,2,2-trifluoroethylate is then slowly added to a stoichiometric amount of 2,2,2-trifluoroethyl p-toluenesulfonate heated to approximately 160-185 °C.[11]

-

Product Isolation and Purification: The crude bis(2,2,2-trifluoroethyl) ether distills from the reaction mixture along with the solvent.[11] The distillate is then washed successively with concentrated hydrochloric acid, concentrated sulfuric acid, and a 5% sodium hydroxide solution. The organic layer is dried over a suitable drying agent and purified by fractional distillation to yield the final product.[11]

Mechanism of Action

This compound's primary mechanism of action is as a non-competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor.[4][5][13] The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission.[14][15]

By acting as a non-competitive antagonist, this compound is thought to bind to a site on the GABA-A receptor distinct from the GABA binding site.[5][13] This binding induces a conformational change in the receptor that prevents the channel from opening, even when GABA is bound. The exact binding site for this compound on the GABA-A receptor has not been definitively identified, but it is believed to be within the transmembrane domain of the receptor complex.[15][16] This inhibition of GABAergic neurotransmission leads to a state of hyperexcitability in the central nervous system, resulting in the observed convulsive effects.

Figure 1: Simplified signaling pathway of this compound's antagonism of the GABA-A receptor.

Experimental Protocols: The Repeated this compound Seizure Model

This compound is widely used to induce seizures in rodents to model epilepsy. The "repeated this compound seizure model" is a well-established protocol for studying epileptogenesis.[4][5][17][18][19][20]

Materials

-

This compound (bis(2,2,2-trifluoroethyl) ether)

-

95% Ethanol

-

Plexiglas inhalation chamber (e.g., 1.5 L)[5]

-

Glass syringe[4]

-

Gauze pads[4]

-

Animal subjects (e.g., C57BL/6J mice)[4]

Methodology

-

Preparation of this compound Solution: A 10% (v/v) solution of this compound is prepared by diluting it in 95% ethanol.[4][5]

-

Animal Acclimation: Mice are allowed to acclimate to the animal facility for at least one week prior to the experiment.[4]

-

Seizure Induction:

-

An individual mouse is placed into the inhalation chamber.[4]

-

The 10% this compound solution is infused via a syringe pump at a constant rate (e.g., 6 mL/hour) onto a gauze pad suspended at the top of the chamber.[4][5]

-

The latency to the first myoclonic jerk and the onset of a generalized tonic-clonic seizure (defined by loss of posture) are recorded.[4]

-

Once a generalized seizure is observed, the this compound infusion is stopped, and the chamber is opened to allow for fresh air, which leads to rapid recovery.[4][5]

-

-

Repeated Seizure Induction: This procedure is typically repeated once daily for a set number of days (e.g., 8 days) to induce a kindling-like effect.[4][19]

-

Seizure Scoring: Seizures can be scored based on a modified Racine scale to quantify their severity.[19]

Figure 2: Experimental workflow for the repeated this compound-induced seizure model in mice.

Conclusion

This compound remains a critical pharmacological tool for researchers in the fields of neuroscience and drug development. Its well-characterized proconvulsant effects, mediated through the antagonism of GABA-A receptors, provide a reliable method for inducing seizures in animal models. This allows for the detailed study of seizure mechanisms, the identification of potential therapeutic targets, and the preclinical evaluation of novel anticonvulsant compounds. The experimental protocols outlined in this guide provide a foundation for the safe and effective use of this compound in a research setting.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. The Repeated this compound Seizure Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eight this compound-Induced Generalized Seizures Lead to the Rapid Evolution of Spontaneous Seizures in Mice: A Model of Epileptogenesis with Seizure Remission - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Khan Academy [khanacademy.org]

- 10. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 11. US3363006A - Bis(2,2,2-trifluoroethyl)ether and method of preparation - Google Patents [patents.google.com]

- 12. CN112299960B - Synthesis method and application of bis (2,2, 2-trifluoroethyl) ether - Google Patents [patents.google.com]

- 13. Differential modulatory actions of the volatile convulsant this compound and its anesthetic isomer at inhibitory ligand-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. GABAA receptor - Wikipedia [en.wikipedia.org]

- 15. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Multiple functional neurosteroid binding sites on GABAA receptors | PLOS Biology [journals.plos.org]

- 17. The Repeated this compound Seizure Model in Mice [bio-protocol.org]

- 18. The Repeated this compound Seizure Model in Mice [en.bio-protocol.org]

- 19. Dissociation of Seizure Traits in Inbred Strains of Mice using the this compound Kindling Model of Epileptogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. (PDF) The Repeated this compound Seizure Model in Mice [research.amanote.com]

Flurothyl's Mechanism of Action in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flurothyl (bis(2,2,2-trifluoroethyl) ether) is a volatile and potent central nervous system (CNS) convulsant that has been instrumental in preclinical epilepsy research for decades. Its primary mechanism of action is the non-competitive antagonism of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the brain. This antagonism disrupts the delicate balance of excitation and inhibition, leading to neuronal hyperexcitability and the induction of seizures. This technical guide provides a comprehensive overview of this compound's core mechanism of action, detailing its molecular targets, the electrophysiological consequences of its action, and its effects on various neurotransmitter systems. The guide also includes detailed experimental protocols for the widely used this compound-induced seizure model in rodents, presents quantitative data in a structured format, and utilizes visualizations to illustrate key pathways and workflows.

Core Mechanism of Action: GABA-A Receptor Antagonism

The primary molecular target of this compound in the CNS is the GABA-A receptor, a ligand-gated ion channel that mediates the majority of fast synaptic inhibition.

Non-Competitive Inhibition

This compound acts as a non-competitive antagonist at GABA-A receptors.[1][2] This means that it does not directly compete with the endogenous ligand, GABA, for its binding site. Instead, it is thought to bind to a distinct allosteric site on the receptor complex, inducing a conformational change that reduces the channel's ability to conduct chloride ions, even when GABA is bound.[3] This mode of action is distinct from competitive antagonists like bicuculline, which directly block the GABA binding site.

Studies on recombinant human GABA-A receptors expressed in HEK 293 cells have demonstrated that this compound's inhibitory action is not overcome by increasing concentrations of GABA, a hallmark of non-competitive antagonism.[3] Furthermore, its binding site is different from that of another well-known non-competitive antagonist, picrotoxin.[3] GABA-A receptors with mutations that confer insensitivity to picrotoxin are still inhibited by this compound, indicating distinct binding sites or mechanisms of action.[3]

Receptor Subtype Specificity

The inhibitory effect of this compound varies depending on the subunit composition of the GABA-A receptor. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound on different human GABA-A receptor subtypes.

| GABA-A Receptor Subtype | This compound IC50 (µM) | Hill Slope | Maximal Percent Inhibition |

| α2β1 | 152 ± 31 | 1.3 ± 0.2 | 83.8 ± 4.7 |

| α2β1γ2s | 83 ± 12 | 2.4 ± 0.7 | 53.3 ± 2.7 |

Data from whole-cell patch-clamp studies on recombinant human GABA-A receptors expressed in HEK 293 cells.[3]

Secondary and Hypothesized Mechanisms of Action

While GABA-A receptor antagonism is the primary mechanism, other potential targets and downstream effects have been proposed.

Voltage-Gated Sodium Channels

An early hypothesis suggested that this compound may induce seizure activity by opening sodium channels.[4] However, direct experimental evidence and quantitative data to substantiate this claim are currently lacking in the reviewed literature. Further research is required to elucidate the precise effects, if any, of this compound on voltage-gated sodium channel kinetics.

Monoaminergic Systems

Repeated administration of this compound has been shown to have significant effects on monoaminergic neurotransmitter systems, particularly dopamine and serotonin (5-hydroxytryptamine). Studies in rats have demonstrated that repeated this compound-induced convulsions lead to enhanced behavioral responses to dopamine and serotonin agonists.[5] This suggests an increased sensitivity of postsynaptic dopamine and serotonin receptors.[5] However, no changes in the brain concentrations of serotonin, 5-hydroxyindoleacetic acid, dopamine, or noradrenaline were observed 24 hours after the last of ten daily this compound-induced convulsions.[5]

Electrophysiological and Behavioral Manifestations

Inhalation of this compound induces a predictable and dose-dependent progression of seizure activity, which can be monitored through electroencephalography (EEG) and behavioral observation.

Electroencephalographic Signatures

This compound-induced seizures are characterized by the appearance of very high-amplitude spike waves on the EEG.[6] These electrographic events correlate with the behavioral manifestations of the seizure.

Behavioral Seizure Progression

In rodent models, this compound administration typically leads to a sequence of behavioral events, starting with myoclonic jerks, progressing to generalized clonic convulsions with loss of posture, and in some cases, evolving to tonic-clonic seizures with tonic extension of the limbs.[1][6]

Experimental Protocols

The this compound-induced seizure model is a widely used preclinical tool for studying epileptogenesis and for screening potential antiepileptic drugs.

This compound Administration in Rodents

A common method for inducing seizures is through the inhalation of vaporized this compound in a closed chamber.

-

Preparation: A 10% solution of this compound (bis(2,2,2-trifluoroethyl) ether) is typically prepared in 95% ethanol.[1]

-

Apparatus: An individual animal is placed in a sealed Plexiglas or glass chamber (e.g., 1.5 L for a mouse).[1]

-

Administration: The 10% this compound solution is infused into the chamber via a syringe pump at a controlled rate (e.g., 6 ml/h for mice) onto a suspended gauze pad, allowing the volatile compound to vaporize and be inhaled by the animal.[2]

-

Endpoint: The infusion is continued until the animal exhibits a generalized seizure, often defined as the loss of postural control.[2] The animal is then immediately removed from the chamber and allowed to recover in room air.[2]

-

Safety: All procedures involving this compound must be conducted in a certified chemical fume hood due to its convulsant effects in humans.[2]

Electrophysiological Recording

For detailed analysis of brain activity, electrodes can be implanted for EEG recording.

-

Surgery: Under anesthesia, electrodes are stereotactically implanted in specific brain regions (e.g., cortex, hippocampus).[1]

-

Recording: The amplified and filtered EEG signal is digitized and recorded synchronously with video monitoring to correlate brain activity with behavioral changes.[1]

Behavioral Scoring

A graded scale is often used to quantify the severity of this compound-induced seizures.

| Grade | Behavioral Manifestations |

| 1 | Loss of posture with facial clonus, chewing, and clonus of forelimbs and/or hindlimbs. |

| 2 | Grade 1 seizure followed by recovery of righting reflex and low-intensity bouncing. |

| 3 | Grade 1 and 2 features with recovery of righting reflex followed by wild running and "popcorning". |

| 4 | Grade 3 seizure followed by forelimb and/or hindlimb treading. |

| 5 | Grade 3/4 seizure followed by bilateral tonic extension of the forelimbs. |

| 6 | Grade 5 seizure followed by bilateral tonic extension of the hindlimbs. |

| 7 | Grade 6 seizure followed by immediate death. |

Adapted from Samoriski and Applegate, 1997.[1]

Pharmacological Modulation

The convulsive effects of this compound can be attenuated by various antiepileptic drugs, further supporting its mechanism of action.

| Drug Class | Example Drugs | Effect on this compound-Induced Seizures | Implication for Mechanism |

| Benzodiazepines | Diazepam, Clonazepam | Significantly prolong the latency to clonic convulsions.[6] | Positive allosteric modulation of GABA-A receptors counteracts this compound's antagonism. |

| Valproic Acid | Valproate | Significantly prolongs the latency to clonic convulsions.[6] | Multiple mechanisms, including enhancement of GABAergic transmission. |

| Ethosuximide | Significantly prolongs the latency to clonic convulsions.[6] | Primarily acts on T-type calcium channels, but may have secondary effects on GABAergic systems. | |

| Sodium Channel Blockers | Phenytoin, Carbamazepine | No significant effect on the latency to clonic convulsions.[6] | Suggests that direct sodium channel blockade is not a primary mechanism to counteract this compound-induced seizures. |

Conclusion

This compound's primary mechanism of action in the CNS is the non-competitive antagonism of GABA-A receptors, leading to a reduction in inhibitory neurotransmission and subsequent neuronal hyperexcitability that manifests as seizures. While other mechanisms involving sodium channels and monoaminergic systems have been proposed, the GABAergic pathway remains the most well-substantiated. The this compound-induced seizure model provides a robust and reproducible platform for investigating the pathophysiology of epilepsy and for the preclinical evaluation of novel anticonvulsant therapies. A thorough understanding of its mechanism of action is crucial for the accurate interpretation of data generated using this important research tool.

References

- 1. Eight this compound-Induced Generalized Seizures Lead to the Rapid Evolution of Spontaneous Seizures in Mice: A Model of Epileptogenesis with Seizure Remission | Journal of Neuroscience [jneurosci.org]

- 2. mdpi.com [mdpi.com]

- 3. (PDF) The Repeated this compound Seizure Model in Mice [research.amanote.com]

- 4. Differential modulatory actions of the volatile convulsant this compound and its anesthetic isomer at inhibitory ligand-gated ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Repeated this compound Seizure Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Rise and Fall of Flurothyl (Indoklon): A Technical History of Inhalant Convulsive Therapy

Introduction

In the history of psychiatric somatic treatments, the period from the 1930s to the 1960s was marked by a search for effective interventions for severe mental illness. Following the introduction of insulin coma therapy and pentylenetetrazol (Metrazol) induced seizures, electroconvulsive therapy (ECT) emerged in 1938 and quickly became the standard for convulsive therapy due to its relative ease of administration.[1] However, the use of electricity was a source of significant fear and stigma for patients.[2] This apprehension, coupled with a desire to refine the therapeutic process, spurred the development of a chemical alternative: the inhalant convulsant Flurothyl (bis(2,2,2-trifluoroethyl) ether), commercially known as Indoklon.

This technical guide provides an in-depth history of this compound's use in psychiatry, designed for researchers, scientists, and drug development professionals. It details the scientific rationale for its development, its proposed mechanism of action, clinical application protocols, and the comparative data that defined its era. The central hypothesis driving its adoption was that the therapeutically effective component of convulsive therapy was the induced generalized seizure itself, not the electrical current used to provoke it.[3][4] this compound, therefore, offered a pathway to the same therapeutic endpoint, potentially with a more favorable side effect profile.[1][4]

Development and Rationale

This compound was developed in the 1950s and introduced to psychiatric practice in 1957.[1][5] It is a volatile ether, and its primary advantage was its method of administration—inhalation—which was perceived as less traumatic than the application of electrical shocks.[5] The scientific rationale was to decouple the therapeutic seizure from the feared modality of electricity, with researchers postulating that a chemically-induced convulsion could offer equivalent or superior efficacy with fewer cognitive side effects, particularly memory impairment.[1][3]

Proposed Mechanism of Action

This compound is a central nervous system stimulant that induces a generalized tonic-clonic seizure. Its primary molecular mechanism is understood to be the antagonism of the GABA-A receptor, a major inhibitory neurotransmitter receptor in the brain.[6] By blocking inhibitory signaling, this compound allows for the widespread neuronal excitation that culminates in a seizure.

Animal studies suggest that the therapeutic effects of repeated this compound-induced seizures, much like ECT, may be linked to downstream neurochemical adaptations. Research in rats demonstrated that repeated convulsions enhance behavioral responses mediated by serotonin (5-hydroxytryptamine) and dopamine.[7] This suggests that the therapy works by increasing the sensitivity of postsynaptic monoamine receptors, a proposed mechanism of action shared with ECT and many antidepressant medications.[7]

Experimental and Clinical Protocols

This compound was administered via a specialized apparatus where the liquid was vaporized for inhalation. While early treatments were sometimes performed without anesthesia, the standard of care quickly evolved to mirror that of modified ECT.

General Protocol:

-

Pre-treatment Preparation: Patients were required to fast. An anticholinergic agent (e.g., atropine) was administered to manage secretions and vagal effects.

-

Anesthesia: A short-acting barbiturate, such as thiopental (Pentothal), was administered intravenously to induce unconsciousness.

-

Muscle Relaxation: A neuromuscular blocking agent, succinylcholine, was given to prevent the motor convulsions associated with the seizure, thereby minimizing the risk of fractures and other injuries.

-

This compound Administration: A face mask was securely fitted, and a measured dose of liquid this compound (typically 0.5 to 1.0 cc) was injected into a vaporizer chamber. The patient breathed a mixture of oxygen and this compound vapor.

-

Seizure Induction: After a period of inhalation (typically 20-40 seconds), a generalized tonic-clonic seizure would be induced, monitored via electroencephalogram (EEG).

-

Post-treatment: The administration of this compound was ceased, and the patient was ventilated with 100% oxygen until spontaneous respiration returned. Patients were then monitored in a recovery area.

A typical course of treatment involved multiple sessions, often scheduled three times per week, similar to an ECT protocol.[5]

Efficacy and Side Effect Profile: Comparison with ECT

Multiple clinical studies were conducted to compare the efficacy and safety of this compound with ECT. The general consensus from these trials was that this compound was at least as effective as ECT in treating severe depressive and psychotic disorders.[3][5] Some reports suggested that this compound's therapeutic effects might appear earlier and last longer.[3] Notably, it was observed that some patients who were refractory to ECT responded to this compound, and vice-versa, suggesting a potential qualitative difference in the seizures produced by the two methods.[8]

The primary purported advantage of this compound was its cognitive side effect profile. Multiple studies and reviews concluded that this compound produced less memory impairment and confusion than ECT.[3][4] However, the treatment was not without risks. Reported side effects included toxic delirium and, in at least one case, a cardiac arrest from which the patient recovered.[8] Patients also reported apprehension about the slower onset of unconsciousness compared to ECT.[5]

| Study / Report | Patient Population / Size | This compound (Indoklon) Group Findings | ECT Group Findings |

| Kurland et al. (1959)[5] | 75 patients with various psychotic disorders. Randomly assigned. | Therapeutically equivalent to ECT. Some patient apprehension due to slower onset. | Therapeutically equivalent to this compound. |

| Kurland et al. (1959)[9] | 90 patients | Complications were similar to ECT. No deaths reported in this group. | 90 patients. Complications were similar to this compound, but 3 deaths were reported. |

| Fink et al. (1961)[3] | Patients with severe depression and psychosis. | Clinical efficacy equal to ECT. Less impairment of cognition and memory. Seizure durations were longer. | Clinical efficacy equal to this compound. |

| Small et al. (1968)[10] | Patients with psychotic disorders. Double-blind, comparative study. | Findings of the double-blind comparison showed similar efficacy to ECT. | Findings of the double-blind comparison showed similar efficacy to this compound. |

| General Reviews[1][3][4] | N/A | As clinically effective as ECT. | Standard for convulsive therapy. |

| Side Effect Profile[3][4][8] | N/A | Less memory impairment and confusion. Slower onset of action. Risk of toxic delirium. | More significant memory impairment and confusion. |

Decline and Abandonment

Despite its equivalent efficacy and potential cognitive benefits, this compound therapy was largely abandoned by the 1970s. The primary reason was not a lack of therapeutic benefit or an inferior side effect profile for the patient, but rather issues related to the clinical staff.[1][5] this compound has a pungent, ethereal aroma that would linger in the treatment room long after the procedure. This created a difficult working environment and induced fear among the staff of accidental exposure and potential seizure induction.[1] Ultimately, the logistical ease and familiarity of ECT, combined with the rise of effective psychopharmacological agents, led to the discontinuation of this compound's use in psychiatry.

Conclusion

This compound represents a significant chapter in the history of psychiatric treatment. It was born from a desire to refine therapy and improve patient experience by separating the therapeutic seizure from the feared modality of electricity. Clinical trials of its era demonstrated that it was a potent and effective treatment for severe mental illness, with a potentially superior cognitive side effect profile compared to ECT. Its demise was not due to a lack of efficacy but to practical, logistical, and occupational health concerns among clinical staff. The story of this compound underscores the principle that the generalized seizure is the key therapeutic element in convulsive therapy and serves as a historical precedent for modern efforts to induce seizures through non-electrical means, such as magnetic seizure therapy (MST). A re-examination of the this compound experience may yet offer insights for the future development of convulsive therapies.[1][4]

References

- 1. researchgate.net [researchgate.net]

- 2. Eight this compound-Induced Generalized Seizures Lead to the Rapid Evolution of Spontaneous Seizures in Mice: A Model of Epileptogenesis with Seizure Remission - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The seizure, not electricity, is essential in convulsive therapy: the this compound experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Repeated this compound Seizure Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Repeated exposure of rats to the convulsant agent this compound enhances 5-hydroxytryptamine- and dopamine-mediated behavioural responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. psychiatryonline.org [psychiatryonline.org]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

Flurothyl as a GABAA Receptor Antagonist: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flurothyl (bis(2,2,2-trifluoroethyl) ether) is a volatile convulsant agent that has been instrumental in experimental models of seizures and epilepsy. Its primary mechanism of action involves the non-competitive antagonism of the γ-aminobutyric acid type A (GABAA) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. This technical guide provides a comprehensive overview of this compound's interaction with the GABAA receptor, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers and professionals in neuroscience and drug development investigating the GABAergic system and seizure pathologies.

Introduction: The GABAergic System and this compound

The GABAA receptor is a ligand-gated ion channel that, upon binding with GABA, permits the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.[1][2] Antagonists of this receptor disrupt this inhibitory signaling, resulting in increased neuronal excitability and, at sufficient doses, convulsive seizures.[1] this compound's potent convulsant effects are primarily attributed to its action as a non-competitive antagonist at the GABAA receptor.[3][4] Understanding the specifics of this interaction is crucial for its application in research and for elucidating the mechanisms of epilepsy.

Mechanism of Action: this compound as a Non-Competitive GABAA Receptor Antagonist

This compound inhibits GABAA receptor function in a non-competitive manner, meaning it does not bind to the same site as GABA.[3] Studies have shown that this compound's antagonistic action is distinct from that of other non-competitive antagonists like picrotoxin, suggesting a different binding site or mechanism of action.[3][4] This antagonism leads to a reduction in GABA-mediated chloride currents, thereby decreasing the inhibitory tone in the brain and promoting a state of hyperexcitability that can manifest as seizures.[3][5]

Subunit Specificity

The GABAA receptor is a pentameric structure composed of various subunits (e.g., α, β, γ), and the specific subunit composition determines the receptor's pharmacological properties. Research indicates that this compound's inhibitory effects are observed across different GABAA receptor isoforms, specifically those containing α2β1 and α2β1γ2s subunits.[3] However, the presence of different subunits can modulate the potency of this compound.[3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding this compound's activity at the GABAA receptor, compiled from electrophysiological studies.

| Receptor Subunit Composition | IC50 (μM) | Hill Slope | Maximal Percent Inhibition | Reference |

| α2β1 | 152 ± 31 | 1.3 ± 0.2 | 83.8 ± 4.7 | [3] |

| α2β1γ2s | 83 ± 12 | 2.4 ± 0.7 | 53.3 ± 2.7 | [3] |

Table 1: Inhibitory Concentration (IC50) of this compound on human GABAA receptors expressed in HEK 293 cells.[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols for key experiments used to characterize this compound's effects.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through GABAA receptors in response to GABA and the inhibitory effects of this compound.

Cell Preparation:

-

Human embryonic kidney (HEK) 293 cells are cultured and transiently transfected with cDNAs encoding the desired human GABAA receptor subunits (e.g., α2, β1, γ2s).[3]

-

Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

Recording Procedure:

-

Transfected cells are identified for recording, often with the aid of a co-transfected fluorescent marker.

-

Whole-cell voltage-clamp recordings are performed at a holding potential of -80 mV.[6]

-

The extracellular solution (e.g., calcium-free frog Ringer's solution) is continuously perfused over the cells.[6]

-

GABA is applied at a concentration that elicits a submaximal response (e.g., EC70).[3]

-

This compound is pre-applied to the cells before co-application with GABA to assess its inhibitory effect.[3]

-

Concentration-response curves are generated by applying a range of this compound concentrations, and IC50 values are calculated using the Hill equation.[3]

This compound-Induced Seizure Model in Rodents

This in vivo model is widely used to study seizure mechanisms and to screen for anticonvulsant compounds.

Apparatus:

-

A sealed inhalation chamber (e.g., 2.7L glass chamber) is placed within a chemical fume hood.[7][8]

-

An automated syringe pump is used to infuse a 10% this compound solution (in 95% ethanol) at a constant rate (e.g., 6 ml/h or 50 nl/min) onto a suspended filter paper or gauze pad within the chamber.[7][8]

Procedure:

-

An animal (e.g., a C57BL/6J mouse) is placed in the chamber and allowed to habituate for a short period.[9]

-

The this compound infusion is initiated.[7]

-

The latency to the onset of different seizure behaviors (e.g., myoclonic jerks, clonic seizures, generalized tonic-clonic seizures) is recorded.[8]

-

The animal is removed from the chamber immediately upon exhibiting the desired seizure endpoint to allow for recovery.[8]

-

For kindling studies, this procedure is repeated at regular intervals (e.g., daily for 8 days).[7]

Data Analysis:

-

Seizure thresholds are determined by the latency to seizure onset.

-

Statistical analyses, such as repeated measures ANOVA, are used to compare seizure characteristics between different experimental groups or across trials.[7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Signaling pathway of GABAA receptor antagonism by this compound.

References

- 1. What are GABAA receptor antagonists and how do they work? [synapse.patsnap.com]

- 2. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Differential modulatory actions of the volatile convulsant this compound and its anesthetic isomer at inhibitory ligand-gated ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential modulatory actions of the volatile convulsant this compound and its anesthetic isomer at inhibitory ligand-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective impairment of GABAergic synaptic transmission in the this compound model of neonatal seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural Evidence that Propofol Stabilizes Different GABAA Receptor States at Potentiating and Activating Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Repeated this compound Seizure Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development-of-a-Modified-Flurothyl-Kindling-Model [aesnet.org]

- 9. researchgate.net [researchgate.net]

Flurothyl: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flurothyl (bis(2,2,2-trifluoroethyl) ether) is a volatile liquid known for its potent convulsant effects, acting as a stimulant on the central nervous system.[1] Unlike its structural relatives, the halogenated ethers used in anesthesia, this compound is a GABAA receptor antagonist.[1][2] This unique property makes it a valuable tool in neuroscience research, particularly in the study of epilepsy and seizures.[2][3][4][5] However, its inherent toxicity necessitates a thorough understanding of its properties and strict adherence to safety protocols. This guide provides an in-depth overview of this compound's safety and handling precautions to ensure its responsible use in a research environment.

Chemical and Physical Properties

A clear and stable liquid, this compound has a mild, ether-like odor.[1] Its vapors are non-flammable.[1] A summary of its key physical and chemical properties is provided below.

| Property | Value | Reference |

| Molecular Formula | C4H4F6O | [1][6][7] |

| Molecular Weight | 182.06 g/mol | [7][8] |

| Appearance | Clear liquid | [1] |

| Odor | Mild ethereal | [1] |

| Boiling Point | 62-63 °C | [8] |

| Density | 1.404 g/mL at 25 °C | [8] |

| Flash Point | 1 °C (33.8 °F) - closed cup | [8] |

| Refractive Index | n20/D 1.300 | [8] |

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. The primary hazards are associated with its flammability and its effects on biological systems upon exposure.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |

Source: Sigma-Aldrich Safety Data Sheet[8]

Toxicology and Exposure Limits

Mechanism of Action: this compound acts as a noncompetitive antagonist of neuronal GABAA receptors, which is in contrast to its anesthetic isomers that act as positive allosteric modulators of these receptors.[1][2] This antagonism of the primary inhibitory neurotransmitter system in the brain leads to neuronal hyperexcitability and seizures.

Safe Handling and Storage

Engineering Controls and Personal Protective Equipment (PPE)

All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of its volatile vapors.[9] The following PPE is mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A lab coat.

Storage Requirements

This compound is a flammable liquid and must be stored in a designated flammable liquids cabinet.[8] Keep containers tightly closed in a dry, well-ventilated area, away from heat and ignition sources.

Experimental Protocols for Seizure Induction in Mice

This compound is frequently used to induce seizures in rodent models for epilepsy research. The following is a generalized protocol derived from published studies, emphasizing the safety and handling aspects.

Materials:

Procedure:

-

Preparation: All procedures must be performed within a certified chemical fume hood.[9] Prepare the desired concentration of this compound solution.

-

Animal Placement: Place the mouse inside the inhalation chamber.

-

Administration: Infuse the this compound solution onto a gauze pad suspended at the top of the chamber at a controlled rate (e.g., 6 ml/h).[2][9] The volatile nature of this compound will lead to its rapid vaporization and inhalation by the animal.

-

Monitoring: Continuously monitor the animal for the onset of seizure activity, defined by the loss of postural control.

-

Termination of Exposure: Once the desired seizure endpoint is reached, immediately turn off the syringe pump and open the chamber to fresh air to allow for the rapid elimination of this compound from the animal's system.[2][9]

-

Decontamination: Leave any materials that have come into contact with liquid this compound, such as the gauze pad, in the chemical fume hood for at least 24 hours to ensure complete evaporation.[9]

Emergency Procedures

First Aid Measures

-

Inhalation: Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[10]

-

Skin Contact: Promptly wash the contaminated skin with soap and water.[10] Remove contaminated clothing. If irritation persists, seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[11][12][13] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[12]

Spill and Fire Procedures

-

Spill: In case of a small spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[14][15] Ensure the area is well-ventilated. For larger spills, evacuate the area and contact emergency services.

-

Fire: Use a dry chemical, carbon dioxide, or foam fire extinguisher.[16] Do not use water, as it may be ineffective and spread the flammable liquid.

Waste Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[17][18] Do not dispose of it down the drain or in the regular trash.

Decomposition Products

While specific studies on the thermal decomposition products of this compound were not found, it is a halogenated ether. Similar compounds can decompose to form toxic and corrosive gases. Therefore, it should be protected from high temperatures.

Visualizations

Caption: Workflow for the safe handling of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Eight this compound-Induced Generalized Seizures Lead to the Rapid Evolution of Spontaneous Seizures in Mice: A Model of Epileptogenesis with Seizure Remission - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Repeated exposure of rats to the convulsant agent this compound enhances 5-hydroxytryptamine- and dopamine-mediated behavioural responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound seizure thresholds in mice treated neonatally with a single injection of monosodium glutamate (MSG): evaluation of experimental parameters in this compound seizure testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluating the interplay between estrous cyclicity and this compound-induced seizure susceptibility in Scn2a K1422E mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C4H4F6O | CID 9528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. 2,2,2-三氟乙醚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. The Repeated this compound Seizure Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 11. chemcert.com.au [chemcert.com.au]

- 12. epa.gov [epa.gov]

- 13. en.hesperian.org [en.hesperian.org]

- 14. acs.org [acs.org]

- 15. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

- 16. cfpa-e.eu [cfpa-e.eu]

- 17. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

- 18. ethz.ch [ethz.ch]

An In-depth Technical Guide to Early Studies on Flurothyl-Induced Convulsions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flurothyl (bis(2,2,2-trifluoroethyl) ether), also known as Indoklon, is a volatile liquid that acts as a potent central nervous system stimulant and convulsant.[1] Historically, it was explored as a chemical alternative to electroconvulsive therapy (ECT) for treating severe psychiatric disorders.[2][3][4] While its clinical use has been largely discontinued, this compound remains a valuable tool in preclinical epilepsy research. Its rapid induction of seizures upon inhalation and swift elimination from the body allow for precise control over seizure duration and minimize confounding long-term drug effects.[5][6] This guide provides a comprehensive overview of early and foundational research on this compound-induced convulsions, focusing on experimental protocols, quantitative data, and the underlying neurobiological mechanisms.

Mechanism of Action

This compound's convulsant effects are primarily attributed to its action as a noncompetitive antagonist of the GABA-A receptor.[1][5][6][7] Unlike its structural isomer, isothis compound, which acts as a positive allosteric modulator of GABA-A and glycine receptors, inducing anesthesia, this compound blocks the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain.[1] This antagonism disrupts the delicate balance of excitation and inhibition, leading to neuronal hyperexcitability and the generation of seizures. Some studies have also hypothesized that this compound may induce seizure activity by opening sodium channels.[8]

Experimental Protocols

The induction of seizures using this compound in laboratory animals, typically rodents, involves inhalation of the vaporized compound in a closed chamber. The following protocols are based on methodologies described in early and subsequent research.[5][6][7][9]

Materials

-

This compound (bis(2,2,2-trifluoroethyl) ether)

-

Ethanol (95% for dilution, if applicable)

-

Plexiglas or glass inhalation chamber (e.g., 1.5-2.2 L)

-

Syringe pump

-

Gauze pad or filter paper

-

Certified chemical fume hood

General Procedure

-

All procedures involving this compound must be performed in a certified chemical fume hood to prevent human exposure.[5]

-

Animals (e.g., C57BL/6J mice) are placed individually into the inhalation chamber and allowed to acclimate for a short period.

-

This compound, either pure or diluted (commonly 10% in 95% ethanol), is infused via a syringe pump onto a gauze pad or filter paper suspended at the top of the chamber.[5][6][7][10] The volatile nature of this compound allows it to rapidly vaporize and be inhaled by the animal.

-

The infusion rate is a critical parameter and is typically set at a constant rate (e.g., 6 ml/h or 200 µL/min).[5][10]

-

The animal is continuously observed for the onset of seizure behaviors.

-

Once a generalized seizure is observed (typically characterized by loss of posture), the chamber is opened to room air, which leads to the rapid termination of the seizure as the this compound is eliminated through the lungs.[5][6]

Seizure Scoring

A graded scale is often used to quantify the severity of this compound-induced seizures. A commonly cited scale is as follows[7]:

-

Grade 1: Loss of posture with facial clonus, chewing, and clonus of forelimbs and/or hindlimbs.

-

Grade 2: Grade 1 seizure followed by recovery of righting reflex and low-intensity bouncing.

-

Grade 3: Features of Grade 1 and 2 seizures with recovery of the righting reflex followed by wild running and "popcorning".

-

Grade 4: Grade 3 seizure followed by forelimb and/or hindlimb treading.

-

Grade 5: Grade 3/4 seizure followed by bilateral tonic extension of the forelimbs.

-

Grade 6: Grade 5 seizure followed by bilateral tonic extension of the hindlimbs.

-

Grade 7: Grade 6 seizure followed by immediate death.

Quantitative Data from Early Studies

The following tables summarize key quantitative findings from studies on this compound-induced convulsions in mice.

| Parameter | Animal Model | This compound Concentration | Observation | Reference |

| Generalized Seizure Threshold (GST) | C57BL/6J mice | 10% in 95% ethanol | Significant decrease in GST across eight daily seizure trials, plateauing on the fourth trial. | [6] |

| Generalized Seizure Threshold (GST) | C57BL/6J mice | 100% | No significant changes in GST across eight daily seizure trials. | [6] |

| Spontaneous Seizures | C57BL/6J mice | 10% in 95% ethanol | After eight daily induced seizures, ~50% of mice developed spontaneous seizures within one day, and 95% within the first week. | [7][11] |

| Spontaneous Seizure Remission | C57BL/6J mice | 10% in 95% ethanol | Spontaneous seizures remitted after approximately 4 weeks. | [7][11] |

| Seizure Type Progression | C57BL/6J mice | 10% in 95% ethanol | During the initial eight induction trials, mice primarily exhibited clonic-forebrain seizures (Grades 1-2). After a 28-day incubation period, 75-100% of mice exhibited forebrain→brainstem seizures upon this compound rechallenge. | [5] |

| Seizure Duration | C57BL/6J mice | Not specified | Typically 15-60 seconds, depending on the seizure type. | [5] |

| Study Focus | Animal Model | Experimental Design | Key Quantitative Findings | Reference |

| Epileptogenesis and Remission | C57BL/6J mice | One 10% this compound-induced seizure per day for 8 days, followed by a 28-day observation period. | Generalized seizure threshold decreased significantly over the 8 induction trials. 95% of mice developed spontaneous seizures, which remitted after about 4 weeks. | [6][7][11] |

| Seizure Complexity | C57BL/6J mice | One 10% this compound-induced seizure per day for 8 days, followed by a 4-week rest period and rechallenge. | Mice initially showed clonic-forebrain seizures. After the incubation period, a significant percentage progressed to more complex forebrain→brainstem seizures upon rechallenge. | [5] |

| Impact of Early-Life Seizures | Fmr1 Knockout and Wild-Type mice | Three this compound-induced seizures per day from postnatal days 7-11 (total of 15 seizures). | Seizures led to decreased activity, repetitive behaviors, and social behavior in adulthood in both genotypes. | [9] |

Discussion and Clinical Relevance

Early clinical trials in the 1950s and 1960s found this compound-induced seizures to be as effective as ECT for treating depression, with some evidence suggesting fewer cognitive and memory side effects.[1][2][4] However, practical difficulties, including the lingering ethereal odor and staff anxiety, led to its abandonment in clinical practice.[2][3]

In a research context, the this compound model offers several advantages. The ability to precisely control seizure induction and the rapid, unmetabolized elimination of the compound make it a clean model for studying seizure mechanisms and the process of epileptogenesis.[5][6] The phenomenon of seizure remission observed in some this compound protocols provides a unique opportunity to investigate the neurobiological processes that may underlie spontaneous recovery from epilepsy.[7][11]

Conclusion

This compound remains a valuable and versatile tool in the field of epilepsy research. The early studies laid a critical foundation for understanding its mechanism of action and for developing robust protocols for inducing and studying seizures in animal models. The quantitative data from this research continues to inform our understanding of how seizures develop, become more complex, and in some cases, remit. For researchers and drug development professionals, the this compound model offers a powerful platform for investigating the fundamental neurobiology of epilepsy and for the preclinical evaluation of novel anticonvulsant therapies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The chemical induction of seizures in psychiatric therapy: were this compound (indoklon) and pentylenetetrazol (metrazol) abandoned prematurely? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. psychiatrictimes.com [psychiatrictimes.com]

- 5. The Repeated this compound Seizure Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Eight this compound-Induced Generalized Seizures Lead to the Rapid Evolution of Spontaneous Seizures in Mice: A Model of Epileptogenesis with Seizure Remission - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jneurosci.org [jneurosci.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. A Two-Hit Approach Inducing this compound Seizures in Fmr1 Knockout Mice Impacts Anxiety and Repetitive Behaviors | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Eight this compound-Induced Generalized Seizures Lead to the Rapid Evolution of Spontaneous Seizures in Mice: A Model of Epileptogenesis with Seizure Remission - PubMed [pubmed.ncbi.nlm.nih.gov]

Flurothyl's Impact on Neuronal Excitability: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flurothyl (bis(2,2,2-trifluoroethyl) ether) is a volatile convulsant agent that has been instrumental in neuroscience research, particularly in the study of epilepsy and seizure mechanisms. Its primary mechanism of action is the non-competitive antagonism of the γ-aminobutyric acid type A (GABAA) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. By blocking the inhibitory effects of GABA, this compound leads to a state of neuronal hyperexcitability, culminating in seizure activity. This technical guide provides a comprehensive overview of the core effects of this compound on neuronal excitability, detailing its mechanism of action, impact on synaptic transmission, and the experimental protocols used to investigate these phenomena.

Core Mechanism of Action: GABAA Receptor Antagonism

This compound exerts its pro-convulsant effects by acting as a non-competitive antagonist at GABAA receptors.[1] This means that it does not directly compete with GABA for its binding site but rather binds to a different site on the receptor complex, inducing a conformational change that prevents the channel from opening, even when GABA is bound. This blockade of the chloride ion influx that normally follows GABAA receptor activation leads to a reduction in inhibitory postsynaptic potentials (IPSPs), thereby disinhibiting neurons and increasing their likelihood of firing action potentials.

The antagonism of GABAA receptors by this compound is a key event that initiates a cascade of neurophysiological changes leading to increased neuronal excitability and seizures.[1]

Quantitative Effects on Neuronal Excitability

While direct quantitative data on the acute effects of this compound on single-neuron firing properties from patch-clamp studies are limited, the well-established consequences of GABAA receptor antagonism by other agents like bicuculline and picrotoxin provide a strong inferential basis for its actions.

Effects on Inhibitory and Excitatory Postsynaptic Currents

This compound-induced seizures have been shown to selectively impair GABAergic synaptic transmission. In a study on developing rats, recurrent seizures induced by this compound led to a significant (27%) decrease in the amplitude of spontaneous inhibitory postsynaptic currents (sIPSCs) in hippocampal CA3 pyramidal cells at postnatal days 15-17.[2] Interestingly, the frequency and kinetic properties of sIPSCs were not altered in this model.[2] In contrast, the same study found no significant changes in the parameters of glutamatergic excitatory postsynaptic currents (EPSCs), including the amplitude and frequency of spontaneous EPSCs (sEPSCs) and the ratio of AMPA to NMDA receptor-mediated currents.[2]

Table 1: Effects of this compound-Induced Seizures on Postsynaptic Currents

| Parameter | Change | Magnitude of Change | Neuronal Population | Reference |

| sIPSC Amplitude | Decrease | 27% | Hippocampal CA3 Pyramidal Cells (P15-17 rats) | [2] |

| sIPSC Frequency | No significant change | - | Hippocampal CA3 Pyramidal Cells (P15-17 rats) | [2] |

| sEPSC Amplitude | No significant change | - | Hippocampal CA3 Pyramidal Cells (P8-10 and P15-17 rats) | [2] |

| sEPSC Frequency | No significant change | - | Hippocampal CA3 Pyramidal Cells (P8-10 and P15-17 rats) | [2] |

Inferred Acute Effects on Neuronal Firing

Signaling Pathway of this compound-Induced Hyperexcitability

The primary action of this compound triggers a straightforward yet profound signaling cascade that culminates in neuronal hyperexcitability. The following diagram illustrates this pathway.

Experimental Protocols

Investigating the effects of this compound on neuronal excitability involves both in vivo and in vitro experimental paradigms.

In Vivo this compound-Induced Seizure Model

This model is widely used to study epileptogenesis and the efficacy of anticonvulsant drugs.

Methodology:

-

Animal Preparation: Adult mice or rats are used. For chronic studies involving repeated seizures, animals may be implanted with EEG electrodes for continuous monitoring of brain activity.

-

Seizure Induction: The animal is placed in a sealed chamber. This compound is introduced into the chamber, typically by infusing a 10% solution in ethanol onto a filter paper at a controlled rate (e.g., 100 µl/min). The volatile nature of this compound ensures its rapid inhalation by the animal.

-

Seizure Monitoring: The latency to the first myoclonic jerk and the onset of a generalized tonic-clonic seizure are recorded. Seizure severity is often scored using a modified Racine scale.

-

Termination: Once a generalized seizure is observed, the animal is removed from the chamber to allow for the rapid elimination of this compound through respiration, which terminates the seizure.

-

Data Analysis: Seizure latencies, durations, and scores are analyzed. For electrophysiological recordings, EEG data is analyzed for epileptiform discharges.

In Vitro Electrophysiology in Brain Slices

Acute brain slice preparations allow for the detailed study of this compound's effects on individual neurons and synaptic circuits.

Methodology:

-

Slice Preparation: Rodents are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal or sagittal slices (typically 300-400 µm thick) containing the brain region of interest (e.g., hippocampus, cortex) are prepared using a vibratome.

-

Incubation: Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.

-

Recording: Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF. Whole-cell patch-clamp recordings are made from individual neurons to measure membrane potential, firing properties, and postsynaptic currents.

-

This compound Application: this compound is applied via the perfusion solution. Due to its volatility, care must be taken to ensure a stable and known concentration reaches the tissue. This can be achieved by preparing a saturated stock solution and diluting it to the desired concentration just before perfusion.

-

Data Acquisition and Analysis: Changes in neuronal firing rate, resting membrane potential, action potential threshold, and the amplitude and frequency of sIPSCs and sEPSCs are recorded and analyzed before, during, and after this compound application.

Downstream Consequences of this compound-Induced Neuronal Hyperexcitability

Repeated exposure to this compound can lead to long-term changes in neuronal function and neurotransmitter systems beyond the GABAergic system. Studies have shown that repeated this compound-induced convulsions can enhance behavioral responses mediated by 5-hydroxytryptamine (serotonin) and dopamine. This suggests an increased postsynaptic sensitivity to these monoamine neurotransmitters, although no changes in the brain concentrations of these neurotransmitters or their metabolites were observed.

Conclusion

This compound is a powerful pharmacological tool for inducing a state of controlled neuronal hyperexcitability through its primary action as a GABAA receptor antagonist. This guide has outlined the core principles of its effects, from its molecular mechanism to the resulting changes in synaptic transmission and neuronal firing. The detailed experimental protocols provide a framework for researchers to further investigate the intricate effects of this compound and other convulsants on neuronal function, contributing to a deeper understanding of seizure disorders and the development of novel therapeutic strategies. The provided visualizations of the signaling pathway and experimental workflows offer a clear and concise summary of the logical and procedural steps involved in studying this compound's impact on neuronal excitability.

References

An In-depth Technical Guide to the Discovery and Development of Flurothyl

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flurothyl (bis(2,2,2-trifluoroethyl) ether), a halogenated ether, stands as a unique compound in the history of neuropharmacology. Initially explored as an alternative to electroconvulsive therapy (ECT) for the treatment of severe psychiatric disorders, its potent convulsant properties set it apart from its structurally similar anesthetic relatives. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental use of this compound. Detailed experimental protocols for its synthesis and for the induction of seizures in preclinical models are provided, alongside available quantitative pharmacological data. Furthermore, key signaling pathways influenced by this compound are visualized through detailed diagrams to facilitate a deeper understanding of its complex biological effects.

Introduction and Historical Context

The mid-20th century saw the widespread use of convulsive therapies for severe mental illnesses. While electroconvulsive therapy (ECT) was and remains a highly effective treatment, the search for alternative methods of inducing therapeutic seizures with potentially fewer side effects was an active area of research.[1] In 1957, the volatile liquid this compound, also known as Indoklon, was introduced as a chemical alternative to ECT.[2] Administered by inhalation, this compound induced generalized seizures that were found to be clinically as effective as those produced by electrical induction for conditions like depression.[1] However, despite its efficacy, the use of this compound in clinical practice was eventually discontinued, in part due to the lingering ethereal odor and anxieties among staff about potential exposure.[3] Today, this compound's primary use has shifted to the realm of neuroscience research, where it serves as a valuable tool for inducing seizures in laboratory animals to study the mechanisms of epilepsy and evaluate potential anticonvulsant therapies.[4][5]

Chemical and Physical Properties

This compound is the chemical compound bis(2,2,2-trifluoroethyl) ether. Its key properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₄H₄F₆O |

| Molar Mass | 182.06 g/mol |

| Appearance | Colorless, volatile liquid |

| Odor | Mild, ethereal |

| Boiling Point | 63-64 °C |

| Density | Approximately 1.4 g/mL |

| Synonyms | Indoklon, Bis(2,2,2-trifluoroethyl) ether, Hexafluorodiethyl ether |

Synthesis of this compound (bis(2,2,2-trifluoroethyl) ether)

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common approaches.

Williamson Ether Synthesis Method

This classic method involves the reaction of an alkoxide with a primary alkyl halide.

Experimental Protocol:

-

Preparation of Sodium 2,2,2-trifluoroethanolate: In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (NaH) in anhydrous dimethylformamide (DMF). Cool the suspension to 0°C using an ice bath. Slowly add 2,2,2-trifluoroethanol dropwise to the stirred suspension. Hydrogen gas will evolve. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30-60 minutes, or until the evolution of hydrogen has ceased, to ensure complete formation of the alkoxide.[6]

-

Reaction with 2,2,2-Trifluoroethyl Halide: To the freshly prepared solution of sodium 2,2,2-trifluoroethanolate in DMF, add a 2,2,2-trifluoroethyl halide (e.g., 2,2,2-trifluoroethyl iodide or bromide) dropwise at room temperature.[6]

-

Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[6]

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, wash with water and brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter and concentrate the organic phase under reduced pressure. The crude product can then be purified by distillation to yield pure bis(2,2,2-trifluoroethyl) ether.[6]

Method via Sulfonate Ester

This method utilizes a sulfonate ester as the leaving group.

Experimental Protocol:

-

Preparation of Sodium 2,2,2-trifluoroethylate: In a suitable reactor, react metallic sodium with an excess of 2,2,2-trifluoroethanol in an inert solvent such as dioxane. The reaction is carried out above the melting point of sodium but below 140°C.[7] For example, 22 parts by weight of 2,2,2-trifluoroethanol in 40 parts of dioxane are reacted with 3 parts of metallic sodium.[7]

-

Preparation of 2,2,2-trifluoroethyl p-toluenesulfonate: In a separate reactor, react 2,2,2-trifluoroethanol with p-toluenesulfonyl chloride to prepare the corresponding sulfonate ester.[7]

-

Reaction: Heat the 2,2,2-trifluoroethyl p-toluenesulfonate in a reactor to a temperature between 160-185°C. Slowly add the solution of sodium 2,2,2-trifluoroethylate to the heated sulfonate ester.[7]

-

Product Isolation: Bis(2,2,2-trifluoroethyl) ether will form continuously and distill from the reactor along with the solvent. Collect the distillate in a cooled receiving vessel. The crude product is then purified by washing and subsequent distillation.[7]

Industrial Synthesis Method

A patented industrial method involves the reaction of 1,1,1-trifluoro-2-chloroethane with trifluoroethanol.

Experimental Protocol:

-

Reaction Setup: In a pressure reaction kettle, add 550 parts by weight of ethylene glycol, 0.9-1.1 parts by weight of potassium hydroxide, and 100 parts by weight of trifluoroethanol.[8]

-

Reactant Addition: Seal the reaction kettle and introduce 130 parts by weight of 1,1,1-trifluoro-2-chloroethane.[8]

-

Reaction Conditions: Stir the mixture and heat to 70-80°C for 2-4 hours.[8]

-

Work-up and Purification: Control the system temperature between 70 and 90°C and add a polar solvent. Stir the mixture uniformly and filter the solid potassium chloride precipitate to obtain the filtrate. Rectify the filtrate to obtain the final product with a purity of over 99.98%.[8]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the non-competitive antagonism of the γ-aminobutyric acid type A (GABA-A) receptor.[9] GABA-A receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system. By blocking the action of GABA, this compound reduces inhibitory signaling, leading to neuronal hyperexcitability and seizure activity.

Interaction with the GABA-A Receptor

This compound acts as a non-competitive antagonist at GABA-A receptors, meaning it does not bind to the same site as GABA but rather to a distinct allosteric site.[9] This binding event prevents the conformational change necessary for channel opening, even when GABA is bound to its receptor. Studies have shown that this compound's inhibitory action is not affected by mutations that confer insensitivity to the classic channel blocker picrotoxin, suggesting a distinct binding site or mechanism of action.[3]

Downstream Signaling Effects

The reduction in GABAergic inhibition by this compound leads to a cascade of downstream effects on other neurotransmitter systems and intracellular signaling pathways.

Repeated administration of this compound has been shown to enhance behavioral responses mediated by dopamine and serotonin.[4] Studies in rats have demonstrated that this compound-treated animals exhibit increased locomotor activity in response to dopamine agonists like apomorphine and methamphetamine, suggesting an increased sensitivity of postsynaptic dopamine receptors.[4] Similarly, enhanced responses to serotonin agonists have been observed, indicating an increased sensitivity of postsynaptic serotonin receptors.[4]

The mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Dysregulation of the mTOR pathway has been implicated in epilepsy. While the precise link between this compound and the mTOR pathway is still under investigation, it is hypothesized that the neuronal hyperexcitability induced by this compound could lead to the activation of the mTOR pathway.[10] This activation may contribute to the neuroplastic changes observed following repeated seizures.

Pharmacological Data

Quantitative pharmacological data for this compound is not as extensively documented as for many other centrally acting agents. The following tables summarize the available data.

Convulsive Threshold Data

| Species | Route of Administration | Seizure Type | Method | Observations |

| Mouse | Inhalation (10% this compound solution) | Generalized Clonic Seizure | Infusion into a closed chamber | Latency to seizure is used as a measure of seizure threshold.[5] |

| Mouse | Inhalation (undiluted) | Generalized Tonic-Clonic Seizure | Infusion into a closed chamber | Latency to seizure is recorded.[11] |

| Rat | Inhalation | Generalized Seizure | Exposure in a closed chamber | Used to study the effects of repeated seizures on neurotransmitter systems.[4] |

Toxicity Data (LD50)

Comparative Efficacy with ECT

Clinical studies from the era of this compound's use in psychiatry consistently reported its efficacy to be comparable to that of ECT for the treatment of depression.[1]

| Parameter | This compound-induced Seizures | Electroconvulsive Therapy (ECT) |

| Clinical Efficacy | Equal to ECT[1] | Standard of care for treatment-resistant depression |